molecular formula C21H20N4O3S2 B2691437 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 953926-66-4

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2691437
CAS No.: 953926-66-4
M. Wt: 440.54
InChI Key: BXNXGIJWQROFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share structural similarities with N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme is crucial in cancer metabolism, making these compounds of interest for cancer therapy. Some analogs demonstrated similar potency to BPTES but with improved solubility, highlighting their therapeutic potential in inhibiting GLS to attenuate tumor growth in both in vitro and mouse xenograft models of lymphoma (Shukla et al., 2012).

Anti-inflammatory Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory activity. For instance, various substituted 1,3,4-oxadiazoles have shown promising results in reducing inflammation in rat models, indicating their potential for development as anti-inflammatory agents. These compounds' effectiveness in inhibiting the denaturation of bovine serum albumin, a model for assessing anti-inflammatory activity, varied, demonstrating the complexity of their action mechanism (Nargund et al., 1994).

Coordination Complexes and Antioxidant Activity

Research has also delved into the synthesis of coordination complexes using pyrazole-acetamide derivatives, which bear functional similarities to the compound . These complexes have been characterized and analyzed for their antioxidant activity. The study presents significant findings on how the self-assembly process, influenced by hydrogen bonding, impacts the antioxidant activity of these complexes, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Antimicrobial and Anticancer Activities

A series of thiazolidin-4-one derivatives, structurally related to this compound, have been synthesized and assessed for their antimicrobial properties. These compounds exhibited promising in vitro antibacterial and antifungal activities against a range of pathogens, providing a foundation for further exploration into their use as antimicrobial agents (Baviskar et al., 2013). Additionally, derivatives of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide have shown anticancer activities against various human tumor cell lines, especially melanoma, highlighting their potential in cancer treatment (Duran & Demirayak, 2012).

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-14(26)22-16-8-5-9-17(10-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-6-3-2-4-7-15/h2-10,12H,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXGIJWQROFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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